3-Cyclopropoxy-4-formylbenzenesulfonamide
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Overview
Description
3-Cyclopropoxy-4-formylbenzenesulfonamide is an organic compound with the molecular formula C10H11NO4S It is characterized by the presence of a cyclopropoxy group, a formyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-formylbenzenesulfonamide typically involves the reaction of 4-cyanobenzenesulfonamide with cyclopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of formic acid and Raney nickel as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-4-formylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: 3-Cyclopropoxy-4-carboxybenzenesulfonamide.
Reduction: 3-Cyclopropoxy-4-hydroxybenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-4-formylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonamide group is known to interact with various biological targets.
Industry: Used in the production of specialty chemicals and as a building block for more complex industrial compounds
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-formylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The formyl group can participate in covalent bonding with nucleophilic residues in proteins, further modulating their function .
Comparison with Similar Compounds
- 4-Cyclopropoxy-3-formylbenzenesulfonamide
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 4-Nitrophenylsulfonyltryptophan
Comparison: 3-Cyclopropoxy-4-formylbenzenesulfonamide is unique due to the presence of both a cyclopropoxy group and a formyl group on the benzenesulfonamide scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-Cyclopropoxy-3-formylbenzenesulfonamide lacks the same spatial arrangement of functional groups, leading to different reactivity and applications .
Properties
Molecular Formula |
C10H11NO4S |
---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-formylbenzenesulfonamide |
InChI |
InChI=1S/C10H11NO4S/c11-16(13,14)9-4-1-7(6-12)10(5-9)15-8-2-3-8/h1,4-6,8H,2-3H2,(H2,11,13,14) |
InChI Key |
SFHKUSVROVDHPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)C=O |
Origin of Product |
United States |
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